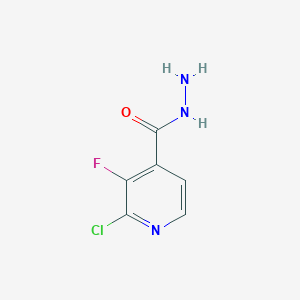
2-Chloro-3-fluoroisonicotinohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-fluoroisonicotinohydrazide is a chemical compound with the CAS Number: 1378887-91-2 and a linear formula of C6H5CLFN3O .
Molecular Structure Analysis
The molecular structure of 2-Chloro-3-fluoroisonicotinohydrazide is represented by the linear formula C6H5CLFN3O . The molecular weight of this compound is 189.57 .Chemical Reactions Analysis
The specific chemical reactions involving 2-Chloro-3-fluoroisonicotinohydrazide are not detailed in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-3-fluoroisonicotinohydrazide, such as its density, melting point, and boiling point, are not specified in the search results .Wissenschaftliche Forschungsanwendungen
Fluorometric Analysis in Biological Research
A fluorometric method is described for sensitive measurements of extracted chlorophyll a, minimizing errors associated with conventional acidification techniques. This approach is tailored for enhanced sensitivity to chlorophyll a while minimizing responses from chlorophyll b and pheopigments, crucial for accurate chlorophyll estimation even in oligotrophic marine and freshwater environments (Welschmeyer, 1994).
Advances in Antiviral Nucleosides Synthesis
The synthesis of 2'-halogeno-5-substituted-arabinofuranosylcytosines and -uracils reveals structure-activity relationships for anti-herpes virus activity, highlighting the significance of the fluorine function for antiviral efficacy. This research demonstrates the potential of fluorinated compounds in developing more effective antiviral therapies (Watanabe et al., 1983).
Spectroscopic Study of Fluoro-Chloro Zirconate Glasses
A study on chromium-doped fluoro-chloro- and fluoro-bromozirconate glasses explores the optical properties and the environment of Cr3+ ions. This research provides insights into the substitution of fluorine ions by chlorine or bromine, affecting the optical characteristics of these glasses, which could have implications for materials science and optical applications (Buñuel et al., 1998).
Development of Water-Soluble Chlorins
Research into the synthesis and photophysical characterization of water-soluble chlorins addresses the necessity for chlorins in biological applications. These findings are pivotal for the development of photosensitizers or fluorophores with high water solubility, potentially impacting medical imaging and therapy (Borbas et al., 2008).
Wirkmechanismus
Safety and Hazards
The safety data sheet for a similar compound, 2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloro-3-fluoropyridine-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFN3O/c7-5-4(8)3(1-2-10-5)6(12)11-9/h1-2H,9H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBBFAALGOALTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(=O)NN)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-fluoropyridine-4-carbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

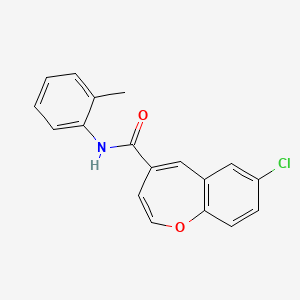
![6-(2-Chloropropanoyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-3-one](/img/structure/B2954043.png)
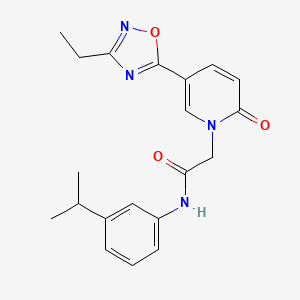
![N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2954046.png)
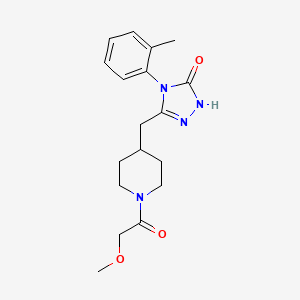
![2-bromo-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2954051.png)
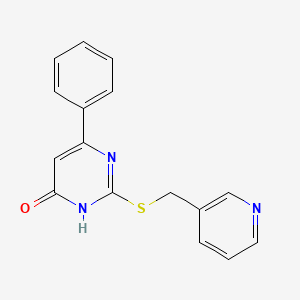

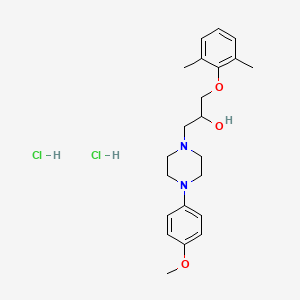
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea](/img/structure/B2954059.png)

![1-[2-(Isopropylamino)-5-nitrophenyl]ethanone](/img/structure/B2954061.png)
![2-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(2-furanyl)ethyl]benzamide](/img/structure/B2954063.png)
![4-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B2954065.png)